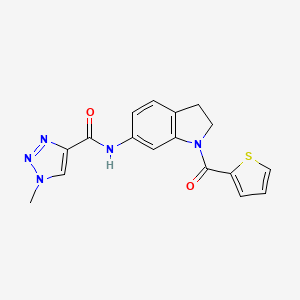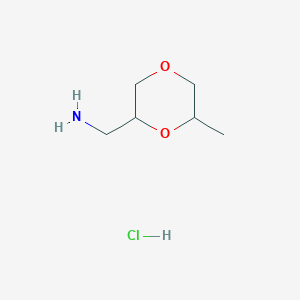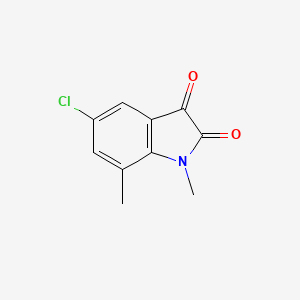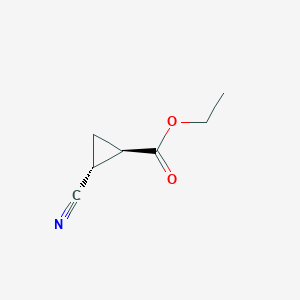![molecular formula C22H25NOS B2413799 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone CAS No. 1795491-00-7](/img/structure/B2413799.png)
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone is a chemical compound that has been widely studied for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Treatment of Atopic Dermatitis (AD)
Atopic dermatitis (AD) is a common chronic inflammatory skin disease. Janus kinases (JAKs) play a crucial role in regulating specific inflammatory genes and adaptive immune responses associated with AD. However, the efficacy of locally applied JAK inhibitors for treating AD is limited due to the unique structure of the skin.
Researchers have developed a promising approach using protein degradation targeted chimeras (PROTACs). Specifically, they synthesized a JAK1/JAK2 degrader called JAPT, which utilizes E3 ligases to ubiquitinate and degrade JAK1/JAK2. Administered topically, JAPT effectively inhibits the release of pro-inflammatory cytokines by promoting JAK degradation, thereby reducing inflammation. In vivo studies further confirmed JAPT’s efficacy in suppressing type I, II, and III adaptive immune responses. Notably, JAPT significantly reduced AD severity, as evidenced by improved skin lesion clearance rates and AD severity scores (SCORAD). This research highlights JAPT’s potential as a local treatment targeting the JAK-STAT signaling pathway, surpassing traditional JAK inhibitors .
Mecanismo De Acción
Target of Action
The compound, also known as TLL018, is a highly potent and selective inhibitor of Janus Kinases 1 (JAK1) and Tyrosine Kinase 2 (TYK2) . These kinases are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
TLL018 interacts with its targets, JAK1 and TYK2, by binding to them and inhibiting their activity. It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by TLL018 affects the signaling pathways of various proinflammatory cytokines. For instance, it exhibits potent cellular activity for JAK1-mediated IL-6 signaling . This inhibition can lead to a reduction in inflammation and other downstream effects associated with these pathways.
Pharmacokinetics
TLL018 is orally bioavailable, indicating that it can be absorbed effectively when administered orally . The compound demonstrates dose-dependent efficacy in in vivo arthritis animal models . .
Result of Action
The action of TLL018 leads to significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . This suggests that the compound can effectively mitigate the symptoms of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c1-25-20-14-18-12-13-19(15-20)23(18)22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFDUDVWYXYKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

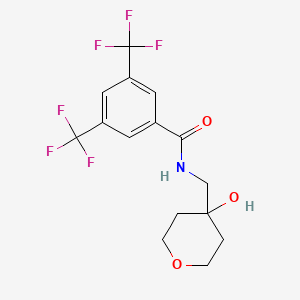
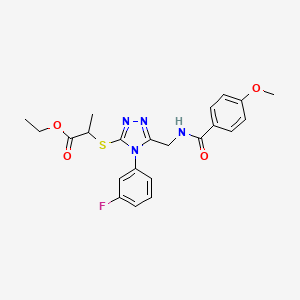
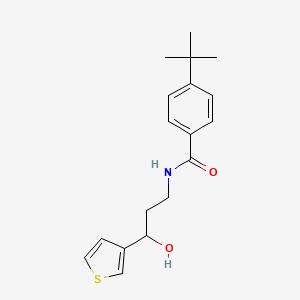
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2413723.png)
![7-(3,4-dimethoxyphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2413726.png)
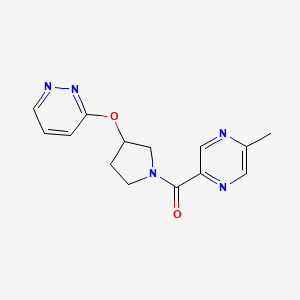
![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)
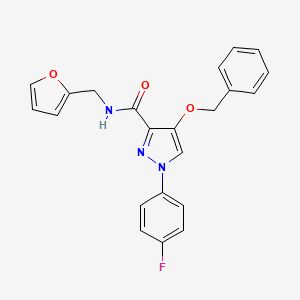
![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)
